REACTION_CXSMILES
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[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N+:10]([O-])=[CH:9][CH:8]=[CH:7]2.[C:13]([O:16]C(=O)C)(=[O:15])[CH3:14]>>[C:13]([O:16][C:9]1[CH:8]=[CH:7][C:6]2[C:11](=[C:2]([OH:1])[CH:3]=[CH:4][CH:5]=2)[N:10]=1)(=[O:15])[CH3:14]
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Name
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|
Quantity
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0.81 g
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Type
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reactant
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Smiles
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OC=1C=CC=C2C=CC=[N+](C12)[O-]
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Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
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ice water
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Quantity
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100 mL
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Type
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reactant
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Smiles
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|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 h (monitored by TLC)
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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The resulting solid was collected
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Type
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CUSTOM
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Details
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crystallized from dichloromethane
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Name
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|
Type
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product
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Smiles
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C(C)(=O)OC1=NC2=C(C=CC=C2C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.85 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |